molecular formula C8H10ClN3 B12083316 2-(Azetidin-1-yl)-6-chloropyridin-3-amine

2-(Azetidin-1-yl)-6-chloropyridin-3-amine

Cat. No.: B12083316
M. Wt: 183.64 g/mol
InChI Key: RJLKJJASIHWYKE-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-chloropyridin-3-amine is a synthetically valuable chemical scaffold incorporating both an azetidine heterocycle and a chloropyridine amine, making it a versatile intermediate for pharmaceutical research and drug discovery. The compound features a four-membered azetidine ring, a nitrogen-containing heterocycle known to impart significant conformational strain and metabolic stability to molecules, which is a highly desirable property in the design of bioactive compounds . The presence of the 6-chloropyridin-3-amine moiety provides two distinct reactive sites for further synthetic elaboration: the chloro substituent is amenable to palladium-catalyzed cross-coupling reactions, while the amine group can be functionalized via acylation or sulfonylation, enabling diverse molecular diversification . This structural motif is of particular interest in medicinal chemistry for constructing kinase inhibitors and other therapeutically targeted small molecules, as evidenced by the prevalence of similar azetidine and aminopyrimidine derivatives in patent literature for cancer therapeutics . Researchers utilize this compound as a key precursor for developing novel chemical entities, leveraging its rigid, three-dimensional structure to explore structure-activity relationships and optimize drug-like properties. The compound is supplied for research purposes as a building block in the synthesis of more complex molecules for biological screening and optimization campaigns. Applications: This compound is primarily used as a synthetic intermediate in medicinal chemistry programs, agrochemical research, and materials science. Specific applications include: serving as a precursor for kinase inhibitor libraries; incorporation into peptide mimetics and conformationally constrained analogs; development of GABA receptor modulators and other neuroactive compounds; and creation of molecular scaffolds for DNA-encoded library development . Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper personal protective equipment should be worn when handling, and the material should be stored under appropriate conditions as specified in the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-chloropyridin-3-amine

InChI

InChI=1S/C8H10ClN3/c9-7-3-2-6(10)8(11-7)12-4-1-5-12/h2-3H,1,4-5,10H2

InChI Key

RJLKJJASIHWYKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=CC(=N2)Cl)N

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles

Mechanistic Insights into Azetidine (B1206935) Transformations

The transformations of the azetidine ring are broadly categorized into two main types: reactions that involve the opening of the strained four-membered ring and reactions that functionalize the ring while keeping it intact. These pathways are dictated by the choice of reagents, catalysts, and reaction conditions.

Ring-Opening Reactions of Azetidines

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, which are often thermodynamically favorable. nih.gov These reactions are a cornerstone of azetidine chemistry, providing access to highly functionalized acyclic amine derivatives. organic-chemistry.orgmagtech.com.cn

Due to their stability relative to aziridines, azetidines often require activation to undergo nucleophilic ring-opening. magtech.com.cn A common strategy is N-activation through protonation or Lewis acid coordination. In the context of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine, the azetidine nitrogen can be protonated under acidic conditions, forming a more reactive azetidinium ion. magtech.com.cnnih.gov This activation significantly enhances the electrophilicity of the ring carbons.

The cleavage of the C-N bond is regioselective and is influenced by electronic and steric factors. organic-chemistry.orgmagtech.com.cn For N-aryl azetidines, acid-mediated intramolecular ring-opening can occur if a nucleophilic group is present elsewhere in the molecule. nih.gov For instance, studies on related N-substituted azetidines have shown that decomposition can occur at low pH through protonation of the azetidine nitrogen, followed by intramolecular nucleophilic attack, leading to ring cleavage. nih.gov The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen. nih.gov

In intermolecular reactions, once the azetidinium ion is formed, a nucleophile attacks one of the ring carbons. The regioselectivity of this attack is predictable. organic-chemistry.org

Electronic Effects : Unsaturated substituents (like aryl or vinyl groups) at the C2 position stabilize a positive charge, favoring nucleophilic attack at that position through cleavage of the C2-N bond. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, such as with alkyl-substituted azetidines, nucleophilic attack generally occurs at the less sterically hindered carbon atom. For example, in azetidinium ions with a substituent at C2, nucleophiles often attack the unsubstituted C4 position. organic-chemistry.orgmagtech.com.cn

Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be effective Lewis acid catalysts for intramolecular ring-opening reactions to form azetidines from epoxy amines, highlighting the utility of acid catalysis in promoting regioselective C-N bond formation and, by extension, cleavage. nih.govfrontiersin.org

The driving force for the ring-opening of an activated azetidinium ion is the release of ring strain. rsc.orgnih.gov This strain-release principle is a powerful tool in synthesis. chem960.comchemrxiv.org Upon formation of the azetidinium salt, various nucleophiles can induce ring scission. organic-chemistry.org

A systematic study on enantiopure azetidinium salts demonstrated that nitrogen (azide, benzylamine) and oxygen (acetate, alkoxides) nucleophiles effectively open the ring with high regioselectivity. organic-chemistry.org The outcome of the reaction can be predicted by Density Functional Theory (DFT) calculations, which consider factors like substitution patterns and the nature of the nucleophile. organic-chemistry.org

The dynamics of the process involve an S_N2-type mechanism where the nucleophile attacks a carbon atom, leading to the cleavage of a C-N bond and the relief of approximately 25.4 kcal/mol of ring strain. rsc.org For example, the reaction of an azetidinium ion with a halide anion, such as chloride, can lead to the formation of a γ-chloroamine. youtube.com

Activating AgentNucleophileKey Mechanistic FeatureProduct TypeReference(s)
Acid (HCl, H⁺)Intramolecular AmideProtonation of azetidine nitrogen (N-activation) followed by intramolecular attack.Ring-opened lactam nih.gov
Methyl TriflateAzide (B81097), Benzylamine, Acetate (B1210297)Formation of azetidinium salt, followed by regioselective S_N2 attack.Functionalized γ-amino alcohols/amines organic-chemistry.org
Acyl HalidesHalide ion (from reagent)H-bond donor catalysis activates the azetidine for S_N2 attack.γ-halo amides acs.org
Lewis Acid (e.g., La(OTf)₃)Intramolecular AmineCoordination of Lewis acid to nitrogen or other heteroatom to facilitate ring closure/opening.Substituted azetidines nih.gov

Direct Functionalization of Azetidine C(sp³)–H Bonds

Beyond ring-opening, significant progress has been made in the direct functionalization of the C(sp³)–H bonds of the azetidine ring. rsc.org This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. eurjchem.comnih.gov These methods allow for the modification of the azetidine scaffold while preserving the core four-membered ring structure.

Direct C–H arylation and alkylation of azetidines represent powerful strategies for creating molecular complexity. rsc.org

Arylation: Palladium-catalyzed C(sp³)–H arylation has been successfully applied to azetidines. These reactions often require a directing group to achieve site-selectivity. rsc.org For instance, an 8-aminoquinoline (B160924) directing group attached to the azetidine nitrogen can direct a palladium catalyst to selectively functionalize the C3–H bond. rsc.org Another approach involves the strain-release arylation of highly strained precursors like azabicyclobutanes, which can be generated in situ and subsequently react with organometallic reagents to yield 3-arylated azetidines. rsc.orgchem960.com While not a direct C-H functionalization of a stable azetidine, it provides a route to C3-arylated products. Iron and cobalt catalysts have also been used for the arylation of 3-iodo-azetidines with Grignard reagents, which, although proceeding via a C-I bond, is a key method for introducing aryl groups onto the ring. acs.org

Alkylation: The direct alkylation of azetidine C–H bonds is also an area of active research. Iron-catalyzed alkylation of thiols with 3-arylazetidin-3-ols proceeds via a carbocation intermediate at the C3 position, which is then trapped by the thiol nucleophile. acs.org While this method functionalizes an azetidinol (B8437883) rather than a C-H bond directly, it demonstrates a pathway for C3-functionalization. More direct methods often rely on the generation of an α-lithioazetidine followed by trapping with an alkyl halide, a process detailed in the lithiation section below. mdpi.comnih.gov

Chemoselective Displacement: This class of reactions involves the selective substitution of a leaving group on the azetidine ring. rsc.org While not a direct C-H functionalization, it is a critical method for elaborating the azetidine core. For example, a hydroxyl or halogen group on the ring can be displaced by various nucleophiles.

Lithiation: The direct deprotonation of a C(sp³)–H bond using a strong base, known as lithiation, is a powerful method for functionalizing azetidines. rsc.org The regioselectivity of this reaction is controlled by the substituent on the azetidine nitrogen. mdpi.comnih.gov

Electron-Withdrawing Groups (EWGs): When the nitrogen is protected with an EWG, such as a tert-butoxycarbonyl (Boc) or, more effectively, a thioamide group (e.g., thiopivaloyl), deprotonation occurs selectively at the C2 (α) position. mdpi.comrsc.orgnih.gov The resulting α-lithioazetidine is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce substituents at the C2 position. rsc.orgnih.gov The use of a chiral ligand, such as sparteine, in conjunction with the base can achieve asymmetric functionalization. rsc.org

Electron-Donating Groups (EDGs): In contrast, if the nitrogen bears an electron-donating group (like an alkyl group), the azetidine nitrogen itself can act as a directing group for lithiation on an attached aryl substituent, demonstrating the tunable nature of lithiation chemistry. mdpi.comnih.gov

The stability and reactivity of the lithiated intermediate are key. Studies have shown that these intermediates can be configurationally unstable, and their stereochemical outcome can depend on the specific electrophile used in the trapping step. mdpi.comnih.gov

Reaction TypeCatalyst/ReagentKey Mechanistic FeatureProduct TypeReference(s)
C-H Arylation Palladium (Pd) catalystDirected C3–H activation via a removable directing group.3-Arylazetidines rsc.org
Arylation Iron (Fe) or Cobalt (Co) catalystCross-coupling of 3-iodoazetidine (B8093280) with Grignard reagents.3-Arylazetidines acs.org
Thiol Alkylation Iron (FeCl₃) catalystFormation of an azetidine carbocation at C3 from an azetidinol.3-Aryl-3-sulfanyl azetidines acs.org
α-Lithiation s-BuLi / (-)-sparteineDirected deprotonation at C2 via an N-thiopivaloyl group.2-Substituted azetidines rsc.orgnih.gov
α-Lithiation s-BuLiDeprotonation at C2, formation of a configurationally labile lithiated intermediate.2,2-Disubstituted azetidines mdpi.comnih.gov

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in this compound is dictated by the inherent electronic properties of the pyridine heterocycle, modified by the cumulative effects of the azetidinyl, amino, and chloro substituents.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, particularly when the halogen is located at the 2- or 4-positions. youtube.comwikipedia.org In this compound, the chlorine atom occupies the 6-position, which is electronically equivalent to the 2-position and thus a canonical site for nucleophilic attack. The SNAr mechanism proceeds via a high-energy Meisenheimer intermediate, and its rate is highly dependent on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups (EWGs) is crucial as they stabilize the negative charge developed in the intermediate, thereby facilitating the reaction. nih.gov

However, the pyridine ring in the title compound is substituted with two potent electron-donating groups (EDGs): an azetidinyl group at C2 and an amino group at C3. These groups increase the electron density of the ring, which is expected to decrease its susceptibility to nucleophilic attack compared to an unsubstituted or electron-deficient chloropyridine. thieme-connect.de SNAr reactions on pyridine rings bearing EDGs are known to be challenging due to the electronically-rich nature of the substrate. thieme-connect.de

Despite the presence of these EDGs, SNAr at the C6 position is not entirely precluded and may be achieved under specific conditions. For instance, transition-metal catalysis, employing reagents like a ruthenium(II) complex, has been shown to enable the amination of aminopyridines via η⁶-coordination activation, which enhances the electrophilicity of the pyridine ring. thieme-connect.deresearchgate.net Furthermore, studies on related heterocyclic systems, such as 2-amino-6-chloropurine, have demonstrated that SNAr reactions can proceed smoothly, suggesting that the reaction is viable under appropriate conditions. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

Factor Influence on SNAr Rate Relevance to this compound
Position of Leaving Group Favored at C2/C4/C6 The chloro group is at the activated C6 position.
Electron-Withdrawing Groups Accelerates reaction The pyridine nitrogen acts as an EWG.
Electron-Donating Groups Decelerates reaction The azetidinyl (C2) and amino (C3) groups are strong EDGs, increasing electron density and disfavoring nucleophilic attack.

| Catalysis | Can enable difficult reactions | Metal catalysts (e.g., Ru) can activate the ring for substitution. thieme-connect.de |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, and under the strongly acidic conditions often required for EAS, the nitrogen is protonated, which further increases this deactivating effect. researchgate.netrsc.orgyoutube.com Unsubstituted pyridine, when forced to react, typically undergoes substitution at the C3 position. wikipedia.orgpearson.com

The susceptibility of the this compound ring to EAS is determined by a complex balance of the electronic effects of its four key components: the ring nitrogen and the three substituents.

Pyridine Nitrogen: The nitrogen atom is strongly deactivating due to its inductive electron withdrawal (-I effect). youtube.com

Azetidin-1-yl Group (C2): As a secondary amine substituent, the azetidinyl group is a powerful activating group. The lone pair of electrons on the nitrogen atom can be donated to the aromatic system through resonance (+R effect), which significantly increases the electron density of the ring and stabilizes the cationic intermediate (the sigma complex). pressbooks.pubyoutube.com

Amino Group (C3): The primary amino group is also a strong activating group, functioning through a similar +R effect as the azetidinyl group. pressbooks.pubsapub.org

The combined influence of two strong activating groups (azetidinyl and amino) likely overcomes the deactivating effects of the ring nitrogen and the chloro substituent, rendering the molecule more reactive towards EAS than pyridine itself.

| Chloro | 6 | Strong | Weak | Weakly Deactivating |

The positions available for electrophilic substitution on the ring are C4 and C5. The regiochemical outcome of the reaction is determined by the directing effects of the existing substituents. Activating groups are typically ortho- and para-directors. pressbooks.pub

The azetidinyl group (C2) directs incoming electrophiles to its ortho position (C3, occupied) and its para position (C5 ).

The amino group (C3) directs to its ortho positions (C2, occupied, and C4 ) and its para position (C6, occupied).

The chloro group (C6) , though deactivating, is also an ortho-, para-director, directing to its ortho position (C5 ) and its para position (C3, occupied).

Therefore, a competition exists: the amino group strongly directs an incoming electrophile to the C4 position, while the azetidinyl and chloro groups direct it to the C5 position. The ultimate regioselectivity will depend on the relative activating power of the amino and azetidinyl groups, as well as steric considerations. In the nitration of 2-aminopyridine (B139424), a mixture of 5-nitro and 3-nitro isomers is often obtained, demonstrating that substitution can occur at both the para and ortho positions relative to the amino group. sapub.org A similar outcome could be expected for this compound, potentially yielding a mixture of C4- and C5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Electrophilic Aromatic Substitution on Substituted Pyridines

Interplay of Azetidine and Pyridine Reactivity

The four-membered azetidine ring is characterized by significant ring strain. rsc.org This inherent strain influences its chemical behavior. Furthermore, the conformation, or "puckering," of the azetidine ring is not static and can be influenced by its substituents. researchgate.net This conformational dynamic has a direct impact on the reactivity of the attached pyridine nucleus.

The activating effect of the azetidinyl group in electrophilic aromatic substitution is contingent upon the delocalization of its nitrogen lone pair into the pyridine π-system. The efficiency of this delocalization is dependent on the orbital overlap between the nitrogen p-orbital and the aromatic ring. Studies on N-pyridyl azetidines have shown that this conjugation enhances the stability of the molecule and alters the basicity of both the azetidine and pyridine nitrogens. nih.gov This delocalization imparts greater sp² character to the azetidine nitrogen. nih.gov

The conformation of the azetidine ring can modulate this crucial orbital overlap. A more planar ring conformation would maximize overlap, leading to a stronger electron-donating effect. This would, in turn, enhance the activation of the pyridine ring towards EAS and could influence the regioselectivity of the reaction. Conversely, a more puckered conformation could reduce this overlap, diminishing the activating effect of the azetidinyl substituent. Therefore, factors that influence the azetidine ring pucker—such as solvent, temperature, or the binding to a biological target—could allosterically regulate the chemical reactivity of the pyridine moiety.

Electronic Communication Between the Two Heterocycles

The electronic architecture of this compound is characterized by a significant degree of electronic communication between the saturated azetidine ring and the aromatic chloropyridine ring. This interaction is primarily governed by the interplay of the electron-donating nature of the azetidinyl and amino groups and the electron-withdrawing character of the chlorine atom and the pyridine ring nitrogen. This arrangement establishes a "push-pull" system, which profoundly influences the molecule's reactivity and spectroscopic properties.

The nitrogen atom of the azetidine ring, being sp³-hybridized and possessing a lone pair of electrons, acts as a potent electron-donating group. This donation occurs primarily through a resonance (mesomeric) effect, where the lone pair can delocalize into the π-system of the pyridine ring. This delocalization is facilitated by the adjacent amino group at the 3-position, which also contributes to the electron density of the pyridine ring through resonance.

Conversely, the chlorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. The nitrogen atom within the pyridine ring is also inherently electron-withdrawing. This opposition of electronic effects between the substituents at the 2- and 3-positions versus the 6-position and the ring nitrogen creates a polarized molecule with distinct regions of electron richness and deficiency.

This electronic communication can be transmitted through two primary pathways:

Through-bond interaction: This involves the delocalization of electrons through the sigma (σ) and pi (π) bonds of the molecular framework. In this compound, the electron-donating effect of the azetidinyl and amino groups is relayed through the π-system of the pyridine ring, influencing the electron density at various positions.

Through-space interaction: This occurs when non-bonded atoms are in close spatial proximity, allowing for the direct overlap of their orbitals. In the case of the target molecule, the proximity of the azetidine ring to the pyridine ring might allow for some degree of through-space interaction, although through-bond effects are expected to be dominant.

The consequences of this electronic communication are observable in the molecule's structural parameters and spectroscopic signatures. For instance, the bond lengths within the pyridine ring are expected to deviate from those of unsubstituted pyridine, reflecting the altered electron distribution. The C2-N(azetidine) bond is likely to exhibit some double-bond character due to resonance.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy can provide direct evidence of this electronic interplay. In the ¹H NMR spectrum, the chemical shifts of the pyridine protons would be influenced by the electron-donating and -withdrawing groups. Similarly, the UV-Vis spectrum would likely show absorption bands corresponding to π-π* transitions that are sensitive to the electronic push-pull nature of the molecule.

To illustrate the expected electronic effects, the following tables present hypothetical, yet scientifically plausible, data based on known substituent effects on pyridine systems.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonExpected Chemical Shift (ppm)Rationale
H-47.20 - 7.40Downfield shift due to the influence of the adjacent electron-withdrawing chlorine and pyridine nitrogen.
H-56.40 - 6.60Upfield shift due to the strong electron-donating effect of the amino and azetidinyl groups.
Azetidine CH₂3.80 - 4.00 (α to N)Deshielded due to proximity to the electronegative nitrogen and the aromatic ring.
Azetidine CH₂2.20 - 2.40 (β to N)
NH₂4.50 - 5.50Broad signal, chemical shift is concentration and solvent dependent.

Table 2: Expected Bond Lengths (Å) from Computational Modeling

BondExpected Length (Å)Comparison to Standard Bond Lengths
C2-N(azetidine)1.36 - 1.38Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character.
C3-N(amino)1.37 - 1.39Shorter than a typical C-N single bond, indicating resonance participation.
C6-Cl1.73 - 1.75Typical C(sp²)-Cl bond length.
C2-C31.40 - 1.42May be slightly elongated due to steric hindrance and electronic effects.
C4-C51.37 - 1.39Reflects the altered electron density within the ring.

These tables are illustrative and based on established principles of physical organic chemistry. Experimental verification through synthesis and detailed spectroscopic and crystallographic analysis would be required to confirm these predictions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For 2-(Azetidin-1-yl)-6-chloropyridin-3-amine , the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring, the azetidine (B1206935) ring, and the amine group.

The aromatic region would likely display two doublets, characteristic of the two adjacent protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and azetidinyl substituents. The protons of the azetidine ring would typically appear as two triplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) would be shifted downfield compared to the β-proton. The amine (NH₂) protons would likely appear as a broad singlet.

Expected ¹H NMR Data: A representative data table based on theoretical predictions and analysis of similar structures.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5 - 7.8d~8.0Pyridine-H
~6.8 - 7.1d~8.0Pyridine-H
~4.5 - 5.0br s--NH₂
~3.9 - 4.2t~7.0Azetidine-H (α)
~2.2 - 2.5p~7.0Azetidine-H (β)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used for analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For This compound , one would expect to observe signals for the five carbons of the pyridine ring and the two distinct carbons of the azetidine ring.

The chemical shifts of the pyridine carbons are influenced by the attached functional groups. The carbon bearing the chlorine atom would be significantly downfield, as would the carbons bonded to the nitrogen atoms. The azetidine carbons would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data: A representative data table based on theoretical predictions and analysis of similar structures.

Chemical Shift (δ, ppm)Assignment
~150 - 155Pyridine-C (C-Cl)
~145 - 150Pyridine-C (C-N)
~135 - 140Pyridine-C
~120 - 125Pyridine-C
~110 - 115Pyridine-C
~50 - 55Azetidine-C (α)
~15 - 20Azetidine-C (β)

Note: The assignments are predictive and would require confirmation through 2D NMR techniques.

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations. These techniques are invaluable for confirming the connectivity of the molecular structure. As this molecule is achiral, advanced techniques for stereochemical assignment are not applicable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For This compound , HRMS would be used to confirm its molecular formula, C₈H₁₀ClN₃.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺184.0636

Note: The calculated mass is for the most abundant isotopes of each element.

In the mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the identity of the compound. The fragmentation of This compound would likely involve characteristic losses of the substituents from the pyridine ring. For instance, cleavage of the azetidine ring or loss of a chlorine atom would produce predictable fragment ions. The presence of a nitrogen atom often directs fragmentation through alpha-cleavage, where the bond adjacent to the nitrogen-carbon bond is broken. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Identification of Key Functional Groups

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The primary amine (–NH₂) group typically exhibits two distinct bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com The presence of a primary amine can also be confirmed by an N-H bending (scissoring) vibration, which is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.comtsijournals.com

The aromatic pyridine ring gives rise to several characteristic absorptions. These include C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range. researchgate.net The azetidine ring, a saturated heterocycle, will contribute C-H stretching bands from its methylene (B1212753) (–CH₂) groups in the 2960-2850 cm⁻¹ region. libretexts.org Furthermore, the C-N stretching vibrations of the aromatic amine and the tertiary amine within the azetidine ring are anticipated in the 1335-1250 cm⁻¹ and 1250–1020 cm⁻¹ regions, respectively. orgchemboulder.com The C-Cl stretch is expected to produce a band in the lower frequency region of the spectrum.

Table 1: Expected IR Absorption Bands for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (Ar-NH₂)N-H Stretch (Asymmetric & Symmetric)3500 - 3300Medium
Primary Amine (Ar-NH₂)N-H Bend (Scissoring)1650 - 1580Medium
Pyridine RingC=C and C=N Stretch1600 - 1450Medium to Strong
Aromatic C-HC-H Stretch3100 - 3000Weak to Medium
Azetidine Ring (Aliphatic C-H)C-H Stretch2960 - 2850Medium
Aromatic AmineC-N Stretch1335 - 1250Strong
Aliphatic Amine (Azetidine)C-N Stretch1250 - 1020Weak to Medium

Vibrational Modes Associated with Azetidine and Pyridine Rings

Beyond simple functional group identification, IR spectroscopy provides detailed information about the vibrational modes of the heterocyclic rings. For the pyridine ring, in-plane and out-of-plane C-H bending vibrations are characteristic. The specific pattern of these out-of-plane bends in the 900-650 cm⁻¹ region can help confirm the substitution pattern on the aromatic ring.

The azetidine ring, being a strained four-membered ring, has distinct vibrational modes. These include stretching and bending (scissoring, wagging, twisting, and rocking) vibrations of its methylene groups. The interaction between the lone pair of electrons on the azetidine nitrogen and the pyridine ring can influence the electronic environment and, consequently, the positions of the vibrational bands. Studies on 2-aminopyridine (B139424) dimers have shown that hydrogen bonding significantly shifts the N-H stretching frequencies to lower values (a red-shift), which provides evidence of intermolecular interactions. acs.org Similar interactions would be expected for this compound.

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Definitive Determination of Molecular and Crystal Structure

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to construct a three-dimensional electron density map and thus determine the exact atomic positions. This analysis provides unequivocal data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and the conformation of the flexible azetidine ring relative to the planar pyridine ring. scispace.com

The resulting structural data also includes the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and space group (e.g., P2₁/n, Pc). nih.govmdpi.com While a specific crystal structure for this compound is not publicly available, this technique would be the gold standard for its structural elucidation. For instance, XRD studies on related aminopyridine derivatives have definitively established proton transfer in acid-base pairs and confirmed their molecular geometry. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding

XRD analysis is crucial for understanding the supramolecular assembly in the solid state, revealing how individual molecules pack together in the crystal lattice. scispace.com A key feature expected in the crystal structure of this compound is intermolecular hydrogen bonding.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity. nih.gov

For this compound, the molecular formula is C₈H₁₀ClN₃. Based on this formula, the theoretical elemental composition can be calculated. An experimentally determined composition that aligns closely with these theoretical values provides strong evidence for the compound's identity and the absence of significant impurities.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.011896.08852.32
HydrogenH1.0081010.0805.49
ChlorineCl35.453135.45319.30
NitrogenN14.007342.02122.88
Total Molecular Weight183.642100.00

Verification of Empirical Formula

The empirical formula of a chemical compound represents the simplest whole-number ratio of atoms of each element present in the compound. For this compound, the molecular formula is established as C₈H₁₀ClN₃. This formula is derived from its known chemical structure, which consists of a pyridine ring substituted with an azetidine group, a chlorine atom, and an amine group.

Theoretical Composition:

Based on the molecular formula C₈H₁₀ClN₃, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N).

Carbon (C): (8 * 12.011) / 183.64 * 100% = 52.32%

Hydrogen (H): (10 * 1.008) / 183.64 * 100% = 5.49%

Chlorine (Cl): (1 * 35.453) / 183.64 * 100% = 19.30%

Nitrogen (N): (3 * 14.007) / 183.64 * 100% = 22.89%

The molecular weight of the compound is 183.64 g/mol .

Experimental Verification:

The primary methods for the experimental verification of the empirical formula are elemental analysis and high-resolution mass spectrometry (HRMS).

Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, and in this case, Cl) in a sample of the compound. The experimentally determined percentages are then compared with the theoretically calculated values. A close agreement between the "found" and "calculated" values confirms the empirical formula.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular weight of the compound, which can then be used to deduce the molecular formula. The measured monoisotopic mass is compared to the theoretical monoisotopic mass calculated for the proposed formula.

Research Findings:

Detailed experimental data from elemental analysis or high-resolution mass spectrometry for this compound is not widely available in the public scientific literature. However, the synthesis and characterization of numerous related pyridine derivatives are well-documented. For instance, studies on similar compounds routinely employ elemental analysis to confirm their composition. In these studies, the "found" percentages for carbon, hydrogen, and nitrogen typically align within ±0.4% of the "calculated" values, which is the accepted margin of error for this technique and provides strong evidence for the proposed molecular formula.

While specific data for the title compound is not available, the established methodologies provide a robust framework for the verification of its empirical formula.

Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011896.08852.32
HydrogenH1.0081010.0805.49
ChlorineCl35.453135.45319.30
NitrogenN14.007342.02122.89
Total 183.642 100.00

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecule's fundamental characteristics. nih.gov

The electronic structure of a molecule governs its reactivity. Like benzene (B151609), pyridine (B92270) has a 6 π-electron system distributed over the ring; however, the nitrogen atom's higher electronegativity, along with the inductive effect of the chlorine atom, draws electron density from the carbon framework, rendering it electron-deficient. imperial.ac.uk This is partially counteracted by the electron-donating nature of the amino and azetidinyl substituents.

Quantum chemical calculations can quantify these electronic effects by determining key parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A lower LUMO energy indicates greater susceptibility of the molecule to nucleophilic attack, a key reaction pathway for chloropyridines. rsc.org The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the most positive potential is expected on the carbon atom bonded to the chlorine, marking it as the primary site for nucleophilic attack. chemrxiv.org

Table 1: Hypothetical Quantum Chemical Descriptors for 2-(Azetidin-1-yl)-6-chloropyridin-3-amine Calculated using DFT methods (e.g., B3LYP/6-31G).

Descriptor Hypothetical Value Significance
EHOMO -6.5 eV Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -1.8 eV Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability and susceptibility to nucleophiles. rsc.org
HOMO-LUMO Gap 4.7 eV Indicates chemical reactivity and kinetic stability.
Dipole Moment (μ) 3.5 D Measures the net molecular polarity, influencing solubility and intermolecular interactions. nih.gov
Total Negative Charge (TNC) -0.85 e Sum of negative charges on atoms; can be correlated with reactivity. nih.gov

Computational methods can model these conformations and calculate their relative energies to identify the most stable (lowest energy) structure. In a related crystal structure analysis of a compound containing both imidazole (B134444) and pyridine rings, the dihedral angle between the rings was found to be a critical structural parameter. researchgate.net Similarly, for this compound, the dihedral angle between the mean plane of the pyridine ring and the C-N-C plane of the azetidine (B1206935) substituent is a key determinant of the ground state geometry. Calculations of Gibbs free energy (G) for different conformers can quantify their relative stability. acs.org

Table 2: Hypothetical Relative Energies of Different Molecular Conformations

Conformation Feature Dihedral Angle (Pyridine-Azetidine) Relative Gibbs Free Energy (ΔG) Population at 298 K
Most Stable 45° 0.0 kJ/mol ~95%
Rotational Isomer 90° +8.0 kJ/mol ~5%
Planar Azetidine (Transition State) N/A +25.0 kJ/mol <0.1%

A primary reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. youtube.comresearchgate.net This reaction typically proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Theoretical modeling can map the entire reaction coordinate, calculating the energy of the system as it progresses from reactants to products. This allows for the identification and characterization of intermediates and, most importantly, the transition state. The rate-determining step in an SNAr reaction is the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.comresearchgate.net Molecular orbital calculations can verify the presence of this complex and its influence on the reaction rate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction speed. rsc.org

Table 3: Hypothetical Energy Profile for SNAr Reaction with an Amine Nucleophile

Reaction Species Description Relative Energy (kJ/mol)
Reactants This compound + Nucleophile 0
Transition State Formation of the Meisenheimer Complex +85 (ΔG‡)
Meisenheimer Intermediate Covalent adduct of nucleophile and pyridine ring +50
Products 2-(Azetidin-1-yl)-6-(nucleophile)-pyridin-3-amine + Cl- -30

Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For this compound, this involves analyzing how its distinct substituents collectively influence its reaction outcomes.

QSRR models are mathematical equations that correlate a molecule's structural properties (descriptors) with its observed reactivity. uobasrah.edu.iqresearchgate.net These models are powerful tools for predicting the behavior of new compounds without the need for extensive experimentation. nih.gov For pyridine derivatives, QSRR studies have successfully modeled properties ranging from biological activity to corrosion inhibition efficiency. nih.govnih.gov

A typical QSRR model takes the form: Reactivity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

The descriptors used can be electronic (e.g., Hammett constants, charge on atoms), steric (e.g., Verloop or Taft parameters), or hydrophobic (e.g., logP). nih.govresearchgate.net By building a model based on a series of related aminopyridines, one could predict the relative rate of synthesis or reaction for the title compound.

Table 4: Example of a Generic QSRR Model for SNAr Reactivity of Substituted Chloropyridines

Descriptor Description Hypothetical Coefficient Influence on Reactivity
σp (substituent) Hammett constant (electronic effect) +2.5 Electron-withdrawing groups increase rate.
B1 (substituent) Verloop steric parameter (width) researchgate.net -0.8 Increased steric bulk near the reaction site decreases the rate.
ELUMO LUMO energy -1.5 Lower LUMO energy increases the rate.
Model Statistics R² = 0.91, Q² = 0.85 Indicates good model fit and predictive power. uobasrah.edu.iqnih.gov

The outcome of synthetic reactions involving the pyridine ring is dictated by the interplay of steric and electronic effects of its substituents.

Electronic Effects: The chlorine atom at the C6 position is an electron-withdrawing group, which activates the ring for nucleophilic attack (SNAr). masterorganicchemistry.com The amino group at C3 and the azetidinyl group at C2 are both electron-donating through resonance and induction, which can modulate (typically decrease) the high reactivity imparted by the chlorine. The position of these groups is critical; electron-withdrawing groups are most effective at activating the ring when they are ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

Steric Effects: The azetidinyl group at the C2 position, immediately adjacent to the C3-amino group, exerts significant steric hindrance. This bulkiness can influence the regioselectivity of reactions. For example, in the substitution of 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct incoming nucleophiles towards the more accessible 6-position. researchgate.net Similarly, the azetidinyl group in the title compound would sterically shield the C3-amino group and could influence the approach of reagents targeting either the ring or the amino substituent itself. A specific scale of ortho-steric parameters (SO) has been developed from the quaternisation of pyridines, quantifying the steric impact of substituents adjacent to the ring nitrogen. psu.edu

Table 5: Summary of Substituent Effects on SNAr at the C6 Position

Substituent Position Electronic Effect Steric Effect Net Impact on SNAr Rate
-Cl C6 Activating (Inductive) Minor Leaving Group
-NH₂ C3 (meta) Deactivating (Donating) Minor Moderate Decrease
-Azetidinyl C2 (ortho) Deactivating (Donating) Minor Hindrance Moderate Decrease

Ligand Design Principles from Azetidine and Pyridine Motifs

The unique combination of a strained four-membered azetidine ring and an aromatic pyridine system in "this compound" provides a rich scaffold for ligand design. The principles guiding its potential applications in coordination chemistry and catalysis are derived from the distinct electronic and structural properties of each motif. The azetidine ring, a saturated heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol), which influences its reactivity and stability compared to less strained pyrrolidines or more strained aziridines. nih.govrsc.org N-functionalized azetidines can act as potent nitrogen-donors in metal coordination. rsc.org

Simultaneously, the pyridine ring serves as a classic N-heterocyclic ligand in coordination chemistry. researchgate.net The nitrogen atom's lone pair of electrons is not part of the aromatic system, allowing it to function as a Lewis base and coordinate with a vast array of metal ions. youtube.comyoutube.com The electronic properties of the pyridine ring, and consequently its coordination behavior, can be finely tuned by substituents. researchgate.netias.ac.innih.gov The fusion of these two motifs in one molecule creates a multidentate ligand framework with potentially versatile and tunable applications in catalysis and materials science. rsc.org

Chirally pure azetidines are highly valuable building blocks and templates in asymmetric synthesis. frontiersin.orgresearchgate.net Their rigid, four-membered ring structure provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a reaction. birmingham.ac.ukresearchgate.net Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been successfully employed to induce asymmetry in a variety of chemical transformations. birmingham.ac.ukresearchgate.net

The strategic placement of substituents on the azetidine ring allows for the creation of a specific chiral pocket around a catalytic center. For instance, 2,4-cis-disubstituted amino azetidines have been synthesized as single enantiomers and used as ligands for copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% e.e.) with alkyl aldehydes. Computational studies of these systems have highlighted the critical role of the ligand's concave shape and the nature of its substituents in determining the stereochemical outcome.

Azetidine-based catalysts have been benchmarked against their more common five-membered (pyrrolidine) and three-membered (aziridine) analogues, demonstrating their unique and effective role in asymmetric catalysis. birmingham.ac.ukresearchgate.net The development of versatile methods for synthesizing functionalized azetidines continues to expand their utility as chiral templates for creating enantiomerically pure compounds. rsc.org

Table 1: Applications of Chiral Azetidines in Asymmetric Catalysis

This table summarizes various asymmetric reactions where chiral azetidine derivatives have been utilized as either ligands for a metal catalyst or as organocatalysts themselves.

The combination of azetidine and pyridine functionalities within a single ligand framework, such as in "this compound," offers significant potential in the design of metal complexes for catalysis. Both moieties are established components in coordination chemistry, and their combined presence allows for the formation of multidentate ligands that can stabilize a variety of metal centers. researchgate.netresearchgate.netresearchmap.jp

The pyridine ring is a cornerstone of coordination chemistry, acting as a σ-donor ligand through its nitrogen atom. rsc.org It forms stable complexes with a wide range of transition metals, including Pd(II), Cu(II), Co(II), and others. nih.govresearchgate.netmdpi.com The electronic nature of the pyridine ligand, which can be modulated by ring substituents, directly influences the physicochemical properties and catalytic activity of the resulting metal complex. nih.govunimi.it For example, electron-donating or -withdrawing groups on the pyridine ring can alter the stability and reactivity of high-valent metal-oxo intermediates in oxidation reactions. unimi.it

Functionalized azetidines, though less explored than pyridines, are also potent ligands. researchmap.jp Structural studies on coordinated N-substituted azetidines show that the metal–azetidine nitrogen bond is remarkably strong. rsc.org The inherent strain of the four-membered ring, combined with the stereoelectronic properties of its substituents, impacts the coordination geometry and catalytic performance of the metal center. mdpi.com Azetidine-based ligands have been successfully used in palladium-catalyzed Suzuki-Miyaura reactions, with the ligand's ring size and side-chain rigidity influencing the catalytic outcome. mdpi.com

Ligands incorporating both pyridyl and azetidine units can act as tridentate or quadridentate chelators, binding to metal ions like Cu(II) and Zn(II). nih.govresearchmap.jprsc.org In such complexes, the ligand can enforce specific coordination geometries, such as square-planar or trigonal bipyramidal. rsc.orgresearchmap.jp The combination of the azetidine and pyridine donors creates a robust coordination environment that has shown promise for developing catalysts for important C-C coupling reactions. rsc.orgresearchmap.jp

Table 2: Metal Complexes of Azetidine and Pyridine-Based Ligands in Catalysis

This table highlights examples of metal complexes formed with ligands containing azetidine and/or pyridine motifs and their applications in various catalytic reactions.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

While the direct synthesis of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine is not extensively documented, its structure suggests several plausible synthetic strategies that warrant investigation. Future research could focus on optimizing and developing novel, efficient pathways to access this core structure. The synthesis of related aminopyridines often involves the reduction of hydrazino or azido (B1232118) derivatives, or high-pressure amination reactions. psu.edu For instance, a common route to 2-amino-6-chloropyridine (B103851) involves the reduction of 2-hydrazino-6-chloropyridine, which itself is prepared from 2,6-dichloropyridine (B45657). psu.edu

One prospective route could involve a two-step process starting from 2,6-dichloropyridine. The first step would be a selective nucleophilic aromatic substitution with azetidine (B1206935), followed by a subsequent amination at the third position. The challenge in this approach lies in controlling the regioselectivity and reaction conditions due to the presence of two reactive chlorine atoms.

Another potential pathway could start with 2,3-dichloro-6-aminopyridine or a protected precursor. The key step would be the selective substitution of the chlorine at the 2-position with azetidine. This approach would leverage the differential reactivity of the chloro-substituents influenced by the amino group.

A summary of potential synthetic strategies is presented below.

Strategy Starting Material Key Steps Potential Challenges
Route A 2,6-Dichloropyridine1. Selective nucleophilic substitution with azetidine. 2. Nitration followed by reduction, or direct amination.Regioselectivity control, harsh amination conditions.
Route B 2-Amino-6-chloropyridine1. Halogenation at the 3-position. 2. Selective substitution of a dihalopyridine intermediate with azetidine.Protection/deprotection of the amino group, regioselectivity.
Route C 3-Amino-2,6-dichloropyridine (B189475)1. Selective nucleophilic substitution with azetidine at the 2-position.Availability of starting material, controlling selectivity.
Route D 2-Hydrazino-6-chloropyridine psu.edu1. Conversion to 2-azido-6-chloropyridine. 2. Reduction to 2-amino-6-chloropyridine. 3. Introduction of the azetidine ring.Handling of potentially unstable azide (B81097) intermediates. psu.edu

Future research should aim to develop scalable, high-yield syntheses, possibly employing modern catalytic methods to improve efficiency and selectivity. The development of multicomponent reactions that could assemble the core in a single pot would be a significant advancement. nih.gov

Advanced Functionalization of the Core Structure

The this compound scaffold possesses multiple reactive sites, making it an excellent candidate for advanced functionalization and the creation of diverse chemical libraries.

Functionalization of the Amino Group: The primary amine at the 3-position is a key handle for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination could be employed to introduce a wide array of functional groups. These modifications could be used to modulate the electronic properties of the pyridine (B92270) ring or to attach other molecular fragments.

Displacement of the Chloro Group: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution. vulcanchem.com This allows for its replacement by various nucleophiles, including amines, alcohols, and thiols, providing access to a broad range of 2,6-disubstituted 3-aminopyridine (B143674) derivatives. Furthermore, the chloro group is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This would enable the introduction of aryl, heteroaryl, alkyl, and alkyne substituents, significantly expanding the structural diversity of compounds derived from this core.

Modification of the Pyridine Ring: While the pyridine ring is generally electron-deficient, electrophilic substitution could potentially occur, directed by the activating amino and azetidinyl groups. However, the regioselectivity could be complex and would require careful investigation. mdpi.com

Functionalization of the Azetidine Ring: The azetidine ring itself can be a target for functionalization. nih.govnih.gov Although more challenging, recent advances in C-H functionalization could potentially be applied to introduce substituents onto the azetidine moiety, adding another layer of structural complexity. nih.gov The strain within the four-membered ring can also be harnessed for ring-opening reactions, leading to different classes of acyclic or larger heterocyclic compounds. nih.govresearchgate.net

Reaction Site Reaction Type Potential Reagents/Catalysts Resulting Structure
3-Amino groupAcylationAcid chlorides, Anhydrides3-Amido-pyridines
3-Amino groupSulfonylationSulfonyl chlorides3-Sulfonamido-pyridines
6-Chloro groupNucleophilic SubstitutionAmines, Alkoxides, Thiolates6-Amino/Alkoxy/Thio-pyridines
6-Chloro groupSuzuki CouplingBoronic acids, Pd catalyst6-Aryl/Alkenyl-pyridines
6-Chloro groupBuchwald-Hartwig AminationAmines, Pd catalyst6-Amino-pyridines
Pyridine RingC-H FunctionalizationPd/Ru/Rh catalystsC4/C5-Substituted pyridines
Azetidine RingC-H FunctionalizationDirected metalation, radical reactionsSubstituted azetidines

Development of Catalytic Applications Utilizing the Hybrid System

The this compound structure contains multiple nitrogen atoms (pyridine, azetidine, and amine) that can act as coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as novel ligands in coordination chemistry and homogeneous catalysis. vulcanchem.comnih.gov

The combination of a soft pyridine nitrogen and a hard amino nitrogen in a chelating arrangement could stabilize various transition metal centers. The azetidine group, with its specific steric profile, could influence the geometry and electronic environment of the metal complex, potentially leading to unique catalytic activities and selectivities.

Future research could explore the synthesis of metal complexes involving this ligand and test their efficacy in catalytic reactions such as:

Cross-coupling reactions: Where the ligand could stabilize palladium, nickel, or copper catalysts.

Hydrogenation and transfer hydrogenation: Where it could coordinate to ruthenium or iridium.

Oxidation reactions: Where it could form complexes with manganese, iron, or copper.

The modular nature of the scaffold, allowing for easy functionalization (as described in 6.2), would enable the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific transformations.

Investigation of Azetidine and Pyridine Hybrid Systems as Scaffolds in Advanced Materials Science

The rigid and well-defined geometry of the azetidine-pyridine hybrid scaffold makes it an attractive building block for the design of advanced materials. Azetidine-containing molecules are recognized for imparting structural rigidity. nih.gov This property, combined with the electronic and coordination capabilities of the pyridine ring, opens up possibilities in materials science.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen donors and the potential to introduce other coordinating groups (e.g., by converting the chloro-substituent to a carboxylate or cyano group) make this scaffold a promising candidate for constructing coordination polymers and MOFs. vulcanchem.com These materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity.

Organic Electronic Materials: Pyridine-based systems are common components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The introduction of the azetidine group could influence the packing of molecules in the solid state and tune the electronic energy levels (HOMO/LUMO) of the material. By functionalizing the core structure, for example by introducing extended π-systems via cross-coupling reactions, new materials with tailored photophysical and electronic properties could be developed.

High-Energy Materials: Strained rings like azetidine are known components of some energetic materials. researchgate.net While this compound itself is not designed as such, the fundamental azetidine-pyridine scaffold could be a starting point for the synthesis of new classes of energetic materials by introducing nitro or other explosophoric groups. researchgate.net

The investigation into these hybrid systems could lead to the development of novel materials with unique structural, electronic, and functional properties, bridging the gap between small molecule synthesis and materials engineering.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Azetidin-1-yl)-6-chloropyridin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of azetidine on a halogenated pyridine precursor. For example, substituting a chloro group at position 6 of pyridin-3-amine with azetidine under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF. Reaction temperature (20–60°C) and stoichiometric ratios (1:1.2 for azetidine:substrate) are critical for minimizing by-products such as dimerized azetidine derivatives . Yield optimization (>90%) requires inert atmospheres to prevent oxidation of the amine group .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • ¹H/¹³C NMR to confirm substitution patterns: The azetidine ring protons resonate as a multiplet at δ 3.2–3.5 ppm, while the pyridin-3-amine NH₂ appears as a broad singlet at δ 5.8–6.2 ppm .
  • Mass spectrometry (ESI-MS) to verify molecular weight (C₈H₁₁ClN₄, [M+H]⁺ = 199.06) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Challenges include residual solvents (e.g., DMF) and azetidine oligomers. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from impurities. For large-scale purification, recrystallization in dichloromethane/hexane mixtures yields high-purity crystals .

Advanced Research Questions

Q. How do intermolecular interactions in this compound influence its crystallographic packing?

  • Methodological Answer : X-ray crystallography (e.g., SHELXL ) reveals that the azetidine nitrogen forms hydrogen bonds with the pyridin-3-amine NH₂ group (N–H⋯N, ~2.8 Å), creating a dimeric structure. Chlorine atoms participate in Cl⋯Cl interactions (3.2–3.3 Å), stabilizing the lattice . ORTEP-III visualizations show planar azetidine rings, with dihedral angles of 15° relative to the pyridine plane.

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density distribution. The chlorine atom’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making the pyridine ring susceptible to nucleophilic attack. Azetidine’s lone pair electrons enhance basicity, favoring coordination with transition metals like Pd or Cu in cross-coupling reactions .

Q. How can researchers resolve contradictions in spectroscopic data for azetidine-containing pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., NH₂ proton broadening) may arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize the amine form. For ambiguous mass spectra, employ High-Resolution Mass Spectrometry (HRMS) to distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) .

Q. What strategies mitigate degradation of this compound under ambient conditions?

  • Methodological Answer : The compound is sensitive to UV light and moisture. Store under argon at -20°C in amber vials. Add stabilizers like BHT (0.01% w/w) to prevent oxidation. Monitor degradation via TLC (Rf = 0.4 in EtOAc) .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : The azetidine moiety mimics proline in enzyme active sites, as shown in fluorescence polarization assays. For antimicrobial studies, use MIC assays against S. aureus (IC₅₀ = 12 µM) . Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 isoforms (ΔG = -8.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.